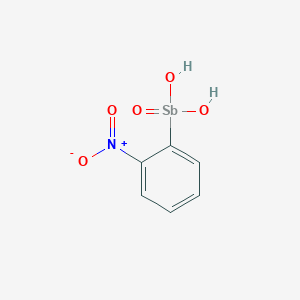
(2-Nitrophenyl)stibonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Nitrophenyl)stibonic acid is an organoantimony compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)stibonic acid typically involves the preparation of double diazonium salts of ferric chloride, followed by the preparation of double diazonium salts of antimony pentachloride. The final step involves the decomposition of these double diazonium salts with copper to yield the arylstibonic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The antimony atom can participate in redox reactions, altering its oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of various antimony-containing species.
Substitution: Introduction of different functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(2-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organometallic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (2-Nitrophenyl)stibonic acid involves its interaction with molecular targets through its nitro and antimony groups. The nitro group can undergo reduction to form reactive intermediates, while the antimony atom can participate in coordination chemistry, forming complexes with various biomolecules. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
(2-Nitrophenyl)acetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.
Indole derivatives: Share similar aromatic structures and have diverse biological activities.
Uniqueness: (2-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical reactivity and potential applications not found in other similar compounds. Its ability to form organometallic complexes and participate in redox reactions makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
5430-16-0 |
|---|---|
Formule moléculaire |
C6H6NO5Sb |
Poids moléculaire |
293.88 g/mol |
Nom IUPAC |
(2-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
FXYQYTJKDNSWNY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)
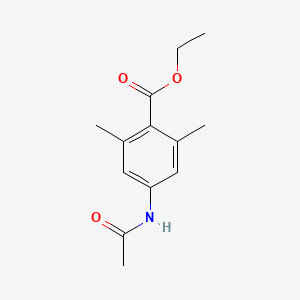

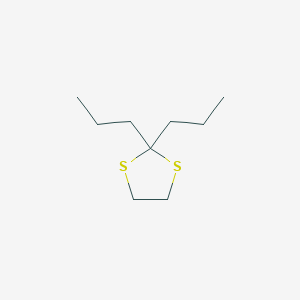
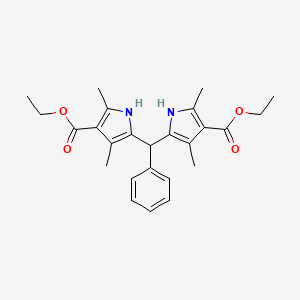




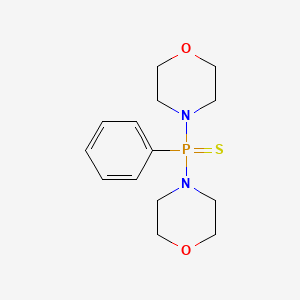
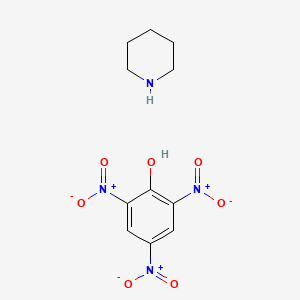
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)


